molecular formula C26H26N2OS2 B306079 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B306079
M. Wt: 446.6 g/mol
InChI Key: LLBCDXKWUVOQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as DPTP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways, including the Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation. 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. In cancer, 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. Inflammation is a common feature of many diseases, and 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its high purity and yield, its potential therapeutic applications in various diseases, and its ability to inhibit various signaling pathways. The limitations of using 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the determination of its safety and efficacy in humans. Additionally, the development of 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one analogs may lead to the discovery of more potent and selective compounds with potential therapeutic applications. Overall, 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3,4-dimethylphenyl isothiocyanate with 2-phenylethylamine in the presence of sodium hydride to form the intermediate compound. The intermediate compound is then reacted with 2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in the presence of potassium carbonate to produce 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one. The overall yield of the synthesis method is approximately 60%, and the purity of the compound is greater than 98%.

Scientific Research Applications

3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a common feature of many diseases, and 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-(3,4-dimethylphenyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Molecular Formula

C26H26N2OS2

Molecular Weight

446.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-(2-phenylethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H26N2OS2/c1-17-12-13-20(16-18(17)2)28-25(29)23-21-10-6-7-11-22(21)31-24(23)27-26(28)30-15-14-19-8-4-3-5-9-19/h3-5,8-9,12-13,16H,6-7,10-11,14-15H2,1-2H3

InChI Key

LLBCDXKWUVOQNA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCCC5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCCC5)C

Origin of Product

United States

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